2-Ethyltetradecanoic acid
Overview
Description
2-Ethyltetradecanoic acid, also known as 2-ethylmyristic acid, is a carboxylic acid with the molecular formula C16H32O2. It is a derivative of tetradecanoic acid (myristic acid) with an ethyl group attached to the second carbon atom. This compound is part of the fatty acid family and is characterized by its long hydrocarbon chain and carboxyl functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyltetradecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of myristic acid (tetradecanoic acid) with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of ethyl esters of myristic acid. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired product. The resulting acid is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyltetradecanoic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The hydrogen atom of the carboxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) under reflux conditions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Acyl chlorides.
Scientific Research Applications
2-Ethyltetradecanoic acid has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It serves as a model compound for studying the metabolism of fatty acids and their role in biological systems.
Medicine: Research on its derivatives has shown potential in developing pharmaceuticals, particularly in the area of lipid-based drug delivery systems.
Industry: It is utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-ethyltetradecanoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for various enzymes, including acyl-CoA synthetase, which catalyzes its conversion to acyl-CoA derivatives. These derivatives participate in metabolic pathways such as β-oxidation and lipid biosynthesis.
Comparison with Similar Compounds
Tetradecanoic acid (Myristic acid): The parent compound of 2-ethyltetradecanoic acid, lacking the ethyl group.
Hexadecanoic acid (Palmitic acid): Another long-chain fatty acid with a similar structure but a longer carbon chain.
Octadecanoic acid (Stearic acid): A saturated fatty acid with an even longer carbon chain.
Uniqueness: this compound is unique due to the presence of the ethyl group at the second carbon position, which imparts distinct physical and chemical properties compared to its parent compound, myristic acid. This structural modification can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2-ethyltetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(4-2)16(17)18/h15H,3-14H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZGBQSXOHEXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885296 | |
Record name | Tetradecanoic acid, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25354-93-2 | |
Record name | 2-Ethyltetradecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25354-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecanoic acid, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025354932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecanoic acid, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecanoic acid, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylmyristic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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